1-[(Propan-2-yl)amino]propan-2-one hydrochloride
Description
Properties
IUPAC Name |
1-(propan-2-ylamino)propan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-4-6(3)8;/h5,7H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKXGXZYAWYZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride typically involves the reaction of isopropylamine with acetone in the presence of hydrochloric acid. The reaction proceeds as follows:
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Synthetic Route
Step 1: Isopropylamine is reacted with acetone to form 1-(isopropylamino)propan-2-one.
Step 2: The resulting product is then treated with hydrochloric acid to yield this compound.
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Reaction Conditions
- The reaction is typically carried out at room temperature.
- The use of anhydrous conditions is preferred to prevent hydrolysis of the product.
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Industrial Production
Chemical Reactions Analysis
1-[(Propan-2-yl)amino]propan-2-one hydrochloride undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction
- Reduction of the compound can yield secondary amines.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution
- The compound can undergo nucleophilic substitution reactions.
- Common reagents include alkyl halides and nucleophiles such as hydroxide ions (OH-).
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Major Products
Scientific Research Applications
1-[(Propan-2-yl)amino]propan-2-one hydrochloride has a wide range of applications in scientific research:
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Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity.
- Used in the synthesis of biologically active compounds.
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Medicine
- Explored for its potential therapeutic applications.
- Used in the development of new pharmaceuticals.
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Industry
- Utilized in the production of fine chemicals and intermediates.
- Employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)amino]propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound interacts with enzymes and receptors in biological systems.
- It may inhibit or activate specific pathways depending on its structure and functional groups.
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Pathways Involved
- The compound can modulate metabolic pathways.
- It may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[(Propan-2-yl)amino]propan-2-one hydrochloride with analogous propanone derivatives from the evidence, focusing on molecular properties, substituent effects, and applications:
Table 1: Comparative Analysis of Propanone Derivatives
Key Comparative Insights:
Structural and Functional Differences :
- Substituent Effects :
- In contrast, the isopropyl group in the target compound may offer steric bulk without significant aromatic interactions .
- Morpholinyl () and piperazin-2-one () substituents introduce heterocyclic moieties, increasing hydrogen-bonding capacity and solubility in polar solvents compared to aliphatic amines .
This approach could theoretically apply to the target compound, reducing reaction times compared to conventional heating .
Purity and Stability: Pentylone HCl () exhibits high purity (≥98%) and long-term stability (≥6 years at -20°C), suggesting rigorous quality control for psychoactive substances. The 95% purity of 1-amino-1-phenylpropan-2-one HCl () may reflect less stringent requirements for industrial intermediates .
Specialized Roles: Pentylone HCl’s benzodioxol group links it to stimulant activity, while the morpholinyl derivative () may serve in polymer or coordination chemistry .
Biological Activity
1-[(Propan-2-yl)amino]propan-2-one hydrochloride, also known as isopropylamine ketone hydrochloride, has garnered attention in various fields of research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is CHClNO, with a molar mass of approximately 137.61 g/mol. The compound features a ketone functional group and an amino group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release by binding to specific receptors in the central nervous system. This modulation can affect mood, cognition, and overall neurological function.
- Enzyme Interaction : It acts as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The exact pathways remain under investigation, but preliminary studies suggest interactions with enzymes related to energy metabolism .
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been evaluated using various assays, including the DPPH radical scavenging method. The compound demonstrated an IC value comparable to well-known antioxidants like ascorbic acid .
2. Anticancer Potential
In vitro studies have assessed the anticancer activity of this compound against several cancer cell lines, including glioblastoma (U-87) and breast cancer (MDA-MB-231). Results indicated that it significantly reduced cell viability in these lines, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| U-87 | 15.3 | 43.7 ± 7.4 |
| MDA-MB-231 | 12.8 | 46.2 ± 5.0 |
3. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy was measured through minimum inhibitory concentration (MIC) assays, demonstrating notable antibacterial activity .
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated that it could mitigate oxidative stress-induced neuronal damage in vitro. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions .
Case Study 2: Anticancer Mechanism Elucidation
Further investigations into its anticancer mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. It was observed that treatment with varying concentrations led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1-[(Propan-2-yl)amino]propan-2-one hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of propan-2-one with isopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5–6). Post-reaction, the hydrochloride salt is precipitated by adding HCl and purified via recrystallization from ethanol/ether mixtures. Reaction progress should be monitored by TLC or HPLC to ensure completion .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the isopropylamino group (δ ~2.7–3.1 ppm for CH and ~1.0–1.2 ppm for CH3) and the ketone moiety (δ ~210 ppm in -NMR).
- X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction (employing SHELX software for refinement ) is recommended.
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 164.1 for the free base) .
Q. How should stability studies be designed for aqueous solutions of this compound?
- Methodological Answer : Conduct accelerated stability testing at varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use HPLC with UV detection (λ ~210–220 nm) to quantify degradation products. Store lyophilized samples at 2–8°C in amber vials to minimize hydrolysis and photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Utilize density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model electron density maps and identify reactive sites. PubChem’s InChI and SMILES data (e.g., InChI=1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H) enable precise molecular input for simulations. Compare results with experimental kinetic studies (e.g., reaction rates with aldehydes) to validate models .
Q. What strategies resolve contradictions in impurity profiles during scale-up synthesis?
- Methodological Answer :
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., dimerization products or unreacted intermediates). Cross-reference with pharmacopeial standards (e.g., EP impurity guidelines ).
- Process Optimization : Adjust reaction stoichiometry (amine:ketone ratio) or employ scavenger resins to trap excess reagents. Statistical DOE (Design of Experiments) can isolate critical variables (e.g., pH, temperature) affecting impurity formation .
Q. How does the hydrochloride salt influence the compound’s biological activity in receptor-binding assays?
- Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement using -labeled ligands) in physiological buffers (pH 7.4) to compare the hydrochloride salt with its free base. Solubility differences (enhanced by HCl salt) may alter receptor affinity, requiring correction for ionic strength effects. Use HEK-293 cells expressing target receptors (e.g., adrenergic receptors) for in vitro validation .
Q. What advanced techniques are used to study its interaction with biomacromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (ka, kd) with proteins like serum albumin.
- Molecular Dynamics (MD) Simulations : Model interactions using GROMACS or AMBER to predict binding modes and residence times. Pair with ITC (Isothermal Titration Calorimetry) for thermodynamic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
